molecular formula C9H5F2NO4 B12876112 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid

4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12876112
M. Wt: 229.14 g/mol
InChI Key: JSDWMFNAJVJQGM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the difluoromethoxy group and the carboxylic acid functional group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylates or oxides.

    Reduction: Reduced forms like alcohols or aldehydes.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the difluoromethoxy group can enhance its binding affinity and specificity towards certain targets, while the carboxylic acid group can facilitate interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the difluoromethoxy and carboxylic acid groups.

    4-Methoxybenzo[d]oxazole-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Difluoromethoxy)benzo[d]oxazole: Lacks the carboxylic acid group.

Uniqueness

4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid is unique due to the presence of both the difluoromethoxy and carboxylic acid groups, which can impart distinct chemical and biological properties. The difluoromethoxy group can enhance lipophilicity and metabolic stability, while the carboxylic acid group can improve solubility and facilitate interactions with biological targets.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

4-(difluoromethoxy)-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H5F2NO4/c10-9(11)16-5-3-1-2-4-6(5)12-7(15-4)8(13)14/h1-3,9H,(H,13,14)

InChI Key

JSDWMFNAJVJQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C(=O)O

Origin of Product

United States

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